Product packaging for 2,5-Dimethyl-4-nitroaniline(Cat. No.:CAS No. 3460-29-5)

2,5-Dimethyl-4-nitroaniline

Cat. No.: B186552
CAS No.: 3460-29-5
M. Wt: 166.18 g/mol
InChI Key: PJAGNJQUIUEGKP-UHFFFAOYSA-N
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Description

Historical Context and Significance within Substituted Aromatic Amine Chemistry

Substituted aromatic amines, particularly nitroanilines, have long been significant as intermediates in the chemical industry. researchgate.net They are crucial precursors for producing more complex molecules, especially dyes and pigments. researchgate.netchemicalbook.com For instance, the related compound 4-nitroaniline (B120555) is primarily used as a precursor to p-phenylenediamine (B122844), a key component in dye manufacturing. wikipedia.org The historical importance of these compounds is tied to the development of synthetic dyes in the 19th and 20th centuries. The reduction of aromatic nitro compounds remains a principal industrial method for the production of the corresponding anilines. researchgate.net

The chemical reactivity of 2,5-Dimethyl-4-nitroaniline is governed by the electronic effects of its functional groups. The aromatic ring is substituted with three groups: an amino group (-NH2), two methyl groups (-CH3), and a nitro group (-NO2).

Electron-Donating Groups: The amino group and the methyl groups are electron-donating. The amino group, in particular, is a strong activating group and directs incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Electron-Withdrawing Group: The nitro group is a strong electron-withdrawing group, which deactivates the ring towards electrophilic substitution and directs incoming groups to the meta position relative to itself. masterorganicchemistry.com

Furthermore, the presence of the electron-withdrawing nitro group facilitates nucleophilic aromatic substitution (SNAr), a reaction where a nucleophile displaces a leaving group on the aromatic ring. tandfonline.comnih.gov This reactivity pathway makes nitro-aromatic compounds valuable building blocks for assembling complex molecules of pharmaceutical and industrial importance. tandfonline.com

Interdisciplinary Relevance and Emerging Research Trajectories for Aromatic Nitroanilines

The utility of aromatic nitroanilines and their derivatives extends far beyond traditional applications into numerous interdisciplinary research fields. They are recognized as core structural motifs or key intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. nih.govrsc.orgbham.ac.uk The catalytic reduction of aromatic nitro compounds is a versatile method for producing a wide range of substituted anilines used in medicine, biology, and materials science. mdpi.com

Emerging research trajectories for aromatic nitroanilines are diverse and focus on leveraging their unique electronic and structural properties for novel applications.

Non-Linear Optical (NLO) Materials: Certain aromatic amines are investigated for their potential in NLO materials. N,N-dimethyl-4-nitroaniline, a structurally related compound, is an effective chromophore and is often used as a model for studying NLO properties, which are crucial for applications in telecommunications and optical computing. chemicalbook.comresearchgate.net Research in this area explores how molecular structure influences hyperpolarizability, a key NLO characteristic. researchgate.net

Materials Science: In materials science, research is ongoing to create novel polymers and electrochromic materials. For example, azulene-substituted aromatic amines have been synthesized to study their unique redox behaviors, with potential applications as polyelectrochromic materials that change color in response to different electrical potentials. acs.org The synthesis of rigid-rod polymers like polyamides and polyimides can also utilize diamines derived from dimethyl-nitroaniline precursors. google.com

Pharmaceutical and Medicinal Chemistry: Aromatic nitroanilines serve as versatile starting materials in drug discovery and development. chemscene.com Research includes the synthesis of novel heterocyclic compounds, such as quinoxalines from 2-nitroaniline (B44862) derivatives, which are classes of compounds with a broad spectrum of biological activities. rsc.org Other studies focus on creating new metal complexes of nitroaniline derivatives to enhance their therapeutic properties for potential antibacterial and antifungal applications. nih.gov

Photochemistry: The unique electronic structure of aromatic amines makes them suitable for applications in photochemistry. nih.gov Their ability to be easily modified allows for the fine-tuning of their electron-donating and accepting properties, making them valuable in the study of light-induced chemical processes. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10N2O2 B186552 2,5-Dimethyl-4-nitroaniline CAS No. 3460-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,5-dimethyl-4-nitroaniline
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InChI

InChI=1S/C8H10N2O2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,9H2,1-2H3
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InChI Key

PJAGNJQUIUEGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
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DSSTOX Substance ID

DTXSID40188174
Record name Aniline, 2,5-dimethyl-4-nitro-
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Molecular Weight

166.18 g/mol
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CAS No.

3460-29-5
Record name 2,5-Dimethyl-4-nitrobenzenamine
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Record name 4-Nitro-2,5-xylidine
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Record name 2,5-Dimethyl-4-nitroaniline
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Record name Aniline, 2,5-dimethyl-4-nitro-
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Record name 4-NITRO-2,5-XYLIDINE
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Synthetic Methodologies and Mechanistic Investigations of 2,5 Dimethyl 4 Nitroaniline

Established Synthetic Pathways to 2,5-Dimethyl-4-nitroaniline

The traditional and most common method for synthesizing this compound involves the electrophilic aromatic substitution of a dimethyl-substituted aniline (B41778) or its derivatives.

Nitration Strategies for Precursor Compounds (e.g., 2,5-Dimethylaniline)

The direct nitration of 2,5-dimethylaniline (B45416) is a primary route to obtain this compound. This reaction typically employs a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

To circumvent issues such as the oxidation of the amine group and the formation of undesired meta-isomers due to the protonation of the amino group in the strongly acidic medium, a common strategy is to first protect the amine group by acetylation. rsc.org The starting material, 2,5-dimethylaniline, is reacted with acetic anhydride (B1165640) to form N-(2,5-dimethylphenyl)acetamide (2,5-dimethylacetanilide). rsc.org This acetamide (B32628) derivative is then nitrated. The acetyl group is a less powerful activating group than the amino group but still directs the incoming nitro group to the ortho and para positions. Due to steric hindrance from the adjacent methyl and acetylamino groups, the nitration occurs predominantly at the 4-position, yielding N-(2,5-dimethyl-4-nitrophenyl)acetamide. The final step involves the hydrolysis of the acetamide group, typically using an acid or base, to yield the desired this compound. rsc.org

Optimization of Reaction Conditions and Yields

Careful control of reaction conditions is crucial for maximizing the yield and purity of this compound.

Key Optimization Parameters:

Temperature: Temperature control is critical during the nitration step. The reaction is typically carried out at low temperatures, often between 0 °C and 10 °C, to minimize the formation of by-products from side reactions like over-nitration or oxidation. orgsyn.org

Stoichiometry: The molar ratio of the reactants, particularly the nitrating agent to the substrate, is carefully controlled to ensure complete conversion while avoiding excess acid that can lead to degradation of the product.

Reaction Time: The duration of the nitration and subsequent hydrolysis steps are optimized to ensure the reaction goes to completion without significant product decomposition.

Reactant/ConditionTypical Range/ValuePurpose
Nitrating Agent Nitric Acid/Sulfuric AcidGenerates nitronium ion (NO₂⁺)
Temperature 0 - 10 °CMinimize side reactions
Solvent Sulfuric AcidActs as a catalyst and solvent
Hydrolysis Acid or BaseDeprotection of the amine group

A reported synthesis route involving the nitration of 2,5-dimethylphenol (B165462) with nitric acid and sodium dodecyl sulfate (B86663) in water at 25°C for 20 minutes claims a yield of 87%. chemicalbook.com

Isolation and Purification Techniques for Research Applications

Following the synthesis, the crude this compound must be isolated and purified to meet the standards required for research and other applications.

The initial workup often involves pouring the reaction mixture onto ice and water, followed by neutralization with a base such as ammonium (B1175870) hydroxide (B78521) or sodium bicarbonate to precipitate the crude product. orgsyn.org

Common Purification Methods:

Recrystallization: This is a widely used technique for purifying solid organic compounds. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the purified compound crystallizes out, leaving impurities in the solution. Ethanol (B145695) or a mixture of ethanol and water is often used for the recrystallization of nitroanilines. magritek.com

Column Chromatography: For achieving very high purity, especially in research applications, column chromatography is employed. The crude product is passed through a column packed with a stationary phase like silica (B1680970) gel, and a suitable solvent or solvent mixture (eluent) is used to separate the desired compound from its impurities.

Filtration and Washing: The precipitated or recrystallized solid is collected by filtration and washed with cold water or another appropriate solvent to remove any remaining soluble impurities. orgsyn.orgmagritek.com

Advanced Synthetic Approaches and Sustainable Chemistry Considerations

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient methods for chemical synthesis.

Implementation of Green Chemistry Principles in Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. nih.gov In the context of this compound synthesis, this can involve several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ionic liquids. nih.gov A synthesis using water as a solvent with a micellar solution has been reported. chemicalbook.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.gov

One example of a greener approach involves the use of a micellar solution of sodium dodecyl sulfate in water for the nitration of 2,5-dimethylphenol, which is a precursor to the aniline derivative. chemicalbook.com This method is described as regioselective and falls under the umbrella of green chemistry. chemicalbook.com

Flow Chemistry and Continuous Processing Techniques

The adoption of flow chemistry and continuous processing techniques for the synthesis of aromatic nitro-compounds, including this compound, represents a significant advancement over traditional batch methods. These modern approaches offer enhanced safety, improved reaction control, and greater efficiency, addressing many of the challenges associated with highly exothermic nitration reactions.

Continuous flow reactors, particularly microreactors, provide a superior environment for managing the heat generated during nitration. ncl.res.inresearchgate.net The high surface-area-to-volume ratio of these reactors facilitates rapid heat dissipation, preventing the formation of localized hot spots that can lead to runaway reactions or the formation of undesirable byproducts. ncl.res.inresearchgate.net This precise temperature control is crucial for achieving high selectivity and yield in the synthesis of specific nitro-isomers.

In the context of producing nitroaniline derivatives, flow chemistry enables accurate control over reaction parameters such as residence time, stoichiometry, and mixing. beilstein-journals.org For instance, the continuous nitration of related compounds like 2,4-dimethylaniline (B123086) to its corresponding nitro-isomer has been successfully implemented in industrial settings. These systems typically employ a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent, which is continuously mixed with the aniline substrate in a controlled manner.

A key advantage of continuous processing is the ability to operate at steady state, ensuring consistent product quality. The reaction mixture is continuously passed through the reactor, and the product is collected downstream. This approach minimizes the accumulation of hazardous materials and allows for the integration of in-line purification and analysis, streamlining the entire manufacturing process.

While specific research detailing the continuous flow synthesis of this compound is not extensively documented in publicly available literature, the principles and methodologies applied to other dimethylaniline isomers are directly applicable. A proposed continuous flow process for the synthesis of this compound would involve the nitration of 2,5-dimethylaniline. A patent for the continuous synthesis of 2,5-dimethylphenol from 2,5-dimethylaniline using a pipeline reactor highlights the industrial feasibility of continuous processes involving this starting material. google.com

Mechanistic investigations in flow reactors benefit from the ability to systematically vary reaction conditions and observe their immediate impact on the reaction outcome. For nitration reactions, this allows for a detailed study of the reaction kinetics and the influence of mass transfer. The use of microreactors can also enable reactions to be performed under more aggressive conditions (e.g., higher temperatures) than would be safe in a batch reactor, often leading to significantly reduced reaction times. beilstein-journals.org

The table below outlines the typical parameters and their impact on the continuous flow nitration of dimethylaniline derivatives, which can be extrapolated for the synthesis of this compound.

ParameterTypical Range/ValueImpact on Reaction
Residence Time 0.8 s - 20 minShorter residence times, enabled by higher temperatures, can maximize throughput and minimize byproduct formation.
Temperature 0 - 120 °CPrecise temperature control is critical for managing the exothermicity of the nitration and ensuring regioselectivity. beilstein-journals.org
Nitrating Agent HNO₃/H₂SO₄ mixtureThe ratio and concentration of the acids are key to controlling the nitrating strength and minimizing oxidation of the aniline.
Stoichiometry Near-equimolarContinuous dosing allows for precise control of the reactant ratio, preventing the use of large excesses of the nitrating agent.
Flow Rate VariableInfluences residence time and mixing efficiency within the reactor.
Reactor Type Microreactor, Tube ReactorThe choice of reactor affects heat and mass transfer characteristics. google.com

Spectroscopic and Structural Elucidation of 2,5 Dimethyl 4 Nitroaniline

Vibrational Spectroscopy Studies

The FT-IR spectrum of 2,5-Dimethyl-4-nitroaniline is characterized by absorption bands corresponding to its primary functional groups: the amino (NH₂), methyl (CH₃), and nitro (NO₂) groups, as well as the aromatic ring. While specific experimental data for this exact compound is not widely published, analysis of closely related compounds like 2-methyl-4-nitroaniline (B30703) and N,N-dimethyl-4-nitroaniline provides a reliable framework for spectral interpretation. mdpi.com

The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups typically occur in the 2900-3100 cm⁻¹ range.

The most characteristic bands for this molecule are associated with the nitro group. The asymmetric stretching vibration of the NO₂ group gives rise to a strong absorption band typically found between 1500 cm⁻¹ and 1560 cm⁻¹. The symmetric stretching vibration appears as another strong band in the 1300-1370 cm⁻¹ region. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.

Raman spectroscopy complements FT-IR by providing information on the polarizability of molecular bonds. For nitroaromatic compounds, Raman spectra are particularly useful for identifying the nitro group vibrations. Studies on similar molecules like p-nitroaniline (PNA) and its derivatives show that the NO₂ stretching modes are prominent in the Raman spectrum.

The symmetric and asymmetric stretching modes of the NO₂ group are strongly Raman active. The symmetric stretch is particularly intense and is expected between 1300 cm⁻¹ and 1350 cm⁻¹. The aromatic ring vibrations also produce characteristic signals. The analysis of related molecules, such as 2,6-dibromo-4-nitroaniline, has been effectively supported by computational density functional theory (DFT) to assign these modes. spectroscopyonline.com The study of nitrophenol isomers, which share the nitro and aromatic functionalities, also shows characteristic Raman peaks for the nitro group's asymmetric stretching vibration around 1333-1343 cm⁻¹. rsc.org

The assignment of vibrational modes for this compound is based on the combined data from FT-IR and Raman studies of analogous compounds and established group frequency correlations. The key vibrational modes are attributed to the amino, methyl, and nitro functional groups attached to the benzene (B151609) ring.

The following table summarizes the expected vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)AssignmentVibrational ModeSource/Analogy
3400 - 3500ν(N-H)Asymmetric stretchAniline (B41778) derivatives
3300 - 3400ν(N-H)Symmetric stretchAniline derivatives
3000 - 3100ν(C-H)Aromatic stretchSubstituted benzenes
2850 - 3000ν(C-H)Methyl stretchToluene derivatives
1600 - 1650δ(N-H)ScissoringAniline derivatives
1500 - 1560νas(NO₂)Asymmetric stretchNitroaromatic compounds
1450 - 1500ν(C=C)Aromatic stretchSubstituted benzenes
1300 - 1370νs(NO₂)Symmetric stretchNitroaromatic compounds
800 - 850γ(C-H)Out-of-plane bendSubstituted benzenes

ν = stretching, δ = in-plane bending, γ = out-of-plane bending, as = asymmetric, s = symmetric.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophores

The ultraviolet-visible (UV-Vis) spectrum of this compound is governed by electronic transitions within its chromophoric system. The molecule's structure, featuring a benzene ring substituted with a powerful electron-donating group (the amino group, -NH₂) and a strong electron-withdrawing group (the nitro group, -NO₂), defines its spectral properties. spcmc.ac.in This "push-pull" configuration, where the donor and acceptor are para to each other, leads to significant electronic conjugation and characteristic absorption bands. spcmc.ac.in

The primary chromophore is the p-nitroaniline system. The main electronic transitions expected are of the π→π* and n→π* types. spcmc.ac.in

π→π Transitions:* These are typically high-intensity absorptions. For substituted benzenes, several such bands are observed. The presence of both an auxochrome (-NH₂) and an anti-auxochrome (-NO₂) in conjugation causes a significant bathochromic (red) shift of the primary absorption bands compared to benzene itself. spcmc.ac.in A key transition is the intramolecular charge transfer (ICT) band, which arises from the promotion of an electron from a molecular orbital primarily located on the amino-phenyl moiety (the donor) to one centered on the nitro group (the acceptor). ulisboa.pt This ICT band is responsible for the characteristic color of many nitroaniline derivatives and is typically the lowest energy, longest wavelength absorption.

n→π Transitions:* A transition involving the non-bonding electrons on the oxygen atoms of the nitro group to an antibonding π* orbital is also possible. These transitions are generally much weaker in intensity than π→π* transitions.

The methyl groups (-CH₃) at positions 2 and 5 act as weak auxochromes, potentially causing minor shifts in the absorption maxima due to their electron-donating inductive effects and possible steric influences on the planarity of the nitro and amino groups.

Table 1: Expected Electronic Transitions for this compound
Transition TypeChromophore/Groups InvolvedExpected Characteristics
π→π* (Intramolecular Charge Transfer)-NH₂ → Benzene Ring → -NO₂Strong intensity, longest wavelength absorption band.
π→π* (Benzenoid)Substituted Benzene RingModerate to strong intensity bands at shorter wavelengths.
n→π*-NO₂ GroupWeak intensity, may be obscured by stronger bands.

Solvatochromic Studies and Environmental Effects on Electronic Spectra

Solvatochromism describes the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when measured in different solvents. nih.gov This phenomenon provides insight into the nature of the electronic states of a molecule and its interactions with the solvent. orientjchem.org For molecules with a significant difference in dipole moment between their ground and excited states, the effect is particularly pronounced. doi.org

This compound, with its para-substituted electron-donating and electron-withdrawing groups, is expected to have a highly polar excited state due to the intramolecular charge transfer (ICT) from the amino to the nitro group. ulisboa.pt This leads to a large excited-state dipole moment. Consequently, the compound is expected to exhibit positive solvatochromism, where the longest wavelength (ICT) absorption band undergoes a bathochromic (red) shift as the polarity of the solvent increases. doi.org

This shift occurs because polar solvents will stabilize the more polar excited state to a greater extent than the ground state, thus lowering the energy gap for the electronic transition. sciencepublishinggroup.com While specific experimental data for this compound is not available in the provided search results, studies on analogous compounds like p-nitroaniline and its N-alkylated derivatives consistently show this positive solvatochromism. orientjchem.orgsciencepublishinggroup.comcdnsciencepub.com The magnitude of the shift can be correlated with solvent polarity parameters, offering a way to quantify the solute-solvent interactions.

Advanced Diffraction Techniques

Single Crystal X-ray Diffraction Analysis for Molecular and Crystal Structure

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. iastate.edujove.com While a crystal structure for this compound itself was not found, the structure of a direct derivative, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide , has been characterized. sci-hub.seresearchgate.net The analysis of this derivative offers significant insight into the geometry of the 2,5-dimethyl-4-nitrophenyl moiety.

In a study, the sulfonamide derivative was synthesized from this compound and its structure was determined by SCXRD. sci-hub.se The compound was found to crystallize in the monoclinic system with the space group P2₁/c. sci-hub.seresearchgate.net The crystallographic data confirms the core connectivity of the this compound fragment within the larger molecule. Analysis of such a structure reveals details about the planarity of the benzene ring and the orientation of the nitro and methyl substituents. Furthermore, the packing of the molecules in the crystal lattice is stabilized by various intermolecular interactions, including hydrogen bonds. sci-hub.se

Table 2: Crystallographic Data for the Derivative N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide sci-hub.seresearchgate.net
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.0549
b (Å)18.967
c (Å)8.3087
β (°)103.18
Z (molecules per unit cell)4

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of bulk crystalline materials. jove.com Unlike single-crystal XRD, which analyzes one perfect crystal, PXRD provides information from a microcrystalline powder sample, making it ideal for confirming the identity and phase purity of a synthesized compound. iastate.eduncl.ac.uk

The PXRD pattern is a fingerprint for a specific crystalline phase. jove.commalvernpanalytical.com Each crystalline solid has a unique diffraction pattern determined by its crystal structure. Therefore, the experimental PXRD pattern of a bulk sample of this compound can be compared to a pattern simulated from single-crystal data (if available) to confirm that the bulk material consists of a single, pure phase. ncl.ac.uk

This technique is also the primary tool for studying polymorphism—the ability of a compound to exist in more than one crystal structure. Different polymorphs of a compound can have distinct physical properties. If this compound were to exhibit polymorphism, each polymorph would produce a unique PXRD pattern, allowing for their identification and characterization. malvernpanalytical.com Thus, PXRD is an indispensable tool for quality control and the physical characterization of solid-state organic compounds. malvernpanalytical.comresearchgate.net

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and deduce the structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uwo.ca In the analysis of this compound, mass spectrometry serves to confirm its molecular mass and provides evidence for its specific isomeric structure through characteristic fragmentation patterns. savemyexams.com

When a sample of this compound (molecular formula C₈H₁₀N₂O₂, molecular weight 166.18 g/mol ) is introduced into the mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M⁺•). uwo.casielc.com This parent ion is detected at an m/z value corresponding to the molecular weight of the molecule. Due to the stability of the aromatic ring, the molecular ion peak for aromatic compounds is often strong and readily identifiable. arizona.edulibretexts.org

The unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments and neutral radicals. The pattern of these fragments provides a molecular fingerprint. For this compound, the fragmentation is dictated by the functional groups attached to the benzene ring: the amino group, the two methyl groups, and the nitro group.

Key fragmentation pathways observed or predicted for this compound include:

Loss of a Nitro Group (NO₂): A very common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical (•NO₂, mass of 46 amu). researchgate.net This leads to a significant peak at m/z 120.

Loss of a Methyl Group (CH₃): Cleavage of a C-C bond can result in the loss of a methyl radical (•CH₃, mass of 15 amu) from the molecular ion, producing a fragment ion at m/z 151.

Loss of Nitric Oxide (NO): Another characteristic fragmentation for nitroaromatics involves rearrangement and loss of a nitric oxide radical (•NO, mass of 30 amu), which would yield a fragment at m/z 136.

The resulting fragment ions can undergo further decomposition, leading to a complex spectrum of peaks that helps in the definitive identification of the compound's structure. The major observed fragments and their proposed identities are summarized in the table below.

Table 1. Key Mass Spectrometry Fragmentation Data for this compound
m/z ValueProposed Ion StructureAssociated Neutral Loss
166[C₈H₁₀N₂O₂]⁺• (Molecular Ion)-
151[M - CH₃]⁺•CH₃
136[M - NO]⁺•NO
120[M - NO₂]⁺•NO₂
105[M - NO₂ - CH₃]⁺•NO₂, •CH₃

This fragmentation pattern, beginning with the molecular ion at m/z 166 and showing characteristic losses related to the nitro and methyl substituents, provides strong evidence to confirm the molecular structure of this compound.

Computational Chemistry and Molecular Modeling of 2,5 Dimethyl 4 Nitroaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic and structural properties of 2,5-Dimethyl-4-nitroaniline.

Density Functional Theory (DFT) Studies of Electronic Structure, Geometry, and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing the B3LYP functional with various basis sets like 6-311G(d,p), are used to optimize the molecular geometry and predict its electronic properties. sci-hub.sekoreascience.krscholarsresearchlibrary.com

DFT studies reveal the distribution of electron density, identifying regions susceptible to electrophilic and nucleophilic attack. asrjetsjournal.org The nitro group, being a strong electron-withdrawing group, significantly influences the electronic landscape of the molecule by pulling electron density from the aromatic ring. Conversely, the amino and methyl groups act as electron-donating groups. researchgate.net This "push-pull" electronic configuration is a key characteristic of nitroaniline derivatives and is crucial for their chemical behavior. researchgate.net

The optimized geometry obtained from DFT calculations provides bond lengths, bond angles, and dihedral angles. For instance, in related nitroaniline compounds, the nitro group is often found to be coplanar with the aromatic ring to maximize resonance stabilization. The planarity of the molecule facilitates optimal orbital overlap, enhancing the electronic interactions between the donor and acceptor groups.

Table 1: Selected Optimized Geometrical Parameters of a Related Sulfonamide Derivative of this compound (NDMPMBS) Calculated at the B3LYP/6-311G(d,p) Level.

Parameter Bond Length (Å) / Bond Angle (°)
C1-C2 1.393
C2-C3 1.389
C3-C4 1.396
C4-N2 1.463
N2-O1 1.229
N2-O2 1.229
C1-N1 1.413
C1-C2-C3 120.9
C2-C3-C4 119.5
C3-C4-N2 118.9

Data derived from a study on N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide. sci-hub.se

Reactivity descriptors derived from DFT calculations, such as chemical potential, hardness, and electrophilicity index, provide quantitative measures of the molecule's reactivity. mdpi.comgrafiati.com

Analysis of Vibrational Frequencies and Intensities for Spectroscopic Correlation

Computational methods are instrumental in the analysis and assignment of vibrational spectra (Infrared and Raman). scholarsresearchlibrary.com By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated and compared with experimental data. This comparison helps in the definitive assignment of vibrational modes to specific functional groups and molecular motions. scholarsresearchlibrary.com

For this compound, characteristic vibrational modes would include:

N-H stretching of the amino group.

Asymmetric and symmetric stretching of the NO2 group, typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively.

C-H stretching of the aromatic ring and methyl groups.

C-N stretching .

Aromatic C-C stretching .

Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and limitations in the computational method, leading to better agreement with experimental spectra. sci-hub.se Potential Energy Distribution (PED) analysis is also employed to provide a detailed description of the contribution of individual internal coordinates to each normal mode of vibration. nih.gov

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide.

Assignment Experimental FT-IR Calculated DFT/B3LYP
N-H Stretch 3267 3457
C-H Aromatic Stretch 3108 3100-3070
C-H Methyl Stretch 2923 2980-2930
Asymmetric SO2 Stretch 1345 1380
Symmetric SO2 Stretch 1165 1180
Asymmetric NO2 Stretch 1511 1520
Symmetric NO2 Stretch 1385 1360

Data derived from a study on a sulfonamide derivative. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis and Charge Distribution

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. frontiersin.orgchimicatechnoacta.ru

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) part of the molecule (the amino group and the aromatic ring), while the LUMO would be concentrated on the electron-deficient nitro group. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer (ICT) from the donor part to the acceptor part upon electronic excitation, which is a hallmark of push-pull systems and is responsible for their interesting optical properties. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution, hyperconjugative interactions, and charge delocalization within the molecule. asrjetsjournal.orgnih.gov NBO analysis provides insights into the delocalization of electron density from filled bonding orbitals to empty antibonding orbitals, which stabilizes the molecule. nih.gov

Table 3: Calculated FMO Properties of Related Nitroaniline Compounds.

Compound HOMO (eV) LUMO (eV) Energy Gap (eV)
2-Methyl-4-nitroaniline (B30703) -6.23 -1.78 4.45
N,N-dimethyl-p-nitroaniline -5.79 -2.35 3.44

Note: These values are illustrative and depend on the computational method and basis set used. Data derived from various sources on related compounds. researchgate.netmdpi.com

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a way to study the time-dependent behavior of molecules, including conformational changes and reaction dynamics.

Ab Initio Molecular Dynamics (AIMD) for Reaction Mechanisms and Conformational Dynamics

Ab Initio Molecular Dynamics (AIMD) is a simulation method where the forces between atoms are calculated "on-the-fly" using quantum mechanical methods (like DFT) at each time step. nih.gov This approach is particularly useful for studying chemical reactions and exploring complex potential energy surfaces without prior assumptions about the reaction coordinates. nih.govdigitellinc.com

For a molecule like this compound, AIMD could be used to simulate its thermal decomposition, revealing the initial bond-breaking and bond-forming events. acs.org For instance, studies on similar nitramine compounds have used AIMD to investigate decomposition pathways, such as C-NO2 bond homolysis or hydrogen migration followed by ring opening. nih.gov

AIMD can also be employed to study the conformational dynamics, such as the rotation of the methyl and nitro groups and the inversion of the amino group. Understanding these dynamics is important as the conformation of the molecule can significantly affect its properties and reactivity. scielo.br By simulating the molecule at different temperatures, one can gain insights into its structural flexibility and the relative stability of different conformers. acs.org

Car–Parrinello Molecular Dynamics (CPMD) Applications for Condensed Phase Systems

Car-Parrinello Molecular Dynamics (CPMD) is a sophisticated ab initio molecular dynamics method that calculates the forces acting on atoms directly from the electronic structure of the system using quantum mechanics, typically Density Functional Theory (DFT). wikipedia.org Unlike classical molecular dynamics, which relies on predefined empirical force fields, CPMD allows for the simulation of chemical bond breaking and formation and accounts for electronic polarization effects. wikipedia.orgresearchgate.net The method treats the electronic wave function as a set of fictitious dynamical variables, propagating them alongside the nuclear positions, which is computationally more efficient than the alternative Born-Oppenheimer molecular dynamics (BOMD) for many applications. wikipedia.orgbioexcel.eu

In the context of condensed phase systems, particularly organic solids, CPMD is a powerful tool for modeling thermal motion and dynamic phenomena at finite temperatures. rsc.orgiaea.org It can provide realistic internuclear forces and is directly compatible with DFT-based calculations of various properties, such as NMR chemical shifts. rsc.org Applications include simulating the thermal decomposition of solid energetic materials, studying structural changes during chemical reactions, and understanding heat transport in materials. iaea.orgscience.gov For instance, CPMD simulations have been employed to investigate the thermal decomposition of solid nitromethane, revealing complex reaction pathways and final products. science.gov

While specific CPMD studies on this compound are not prominent in the literature, the methodology is well-suited for investigating its condensed-phase behavior. Such simulations could elucidate the dynamics of the methyl, amino, and nitro groups, the nature of intermolecular hydrogen bonding at various temperatures, and potential phase transitions. By simulating the system at finite temperatures, one could gain insight into the vibrational dynamics and how they couple with the electronic properties, which is crucial for understanding its behavior in a solid-state environment. rsc.orgscience.gov Furthermore, hybrid QM/MM methods incorporating CPMD can be used to study the molecule's behavior in solution, providing a detailed picture of solute-solvent interactions. bioexcel.eupnas.org

Prediction of Spectroscopic Properties and Validation with Experimental Data

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. researchgate.netnih.gov Theoretical calculations can provide detailed assignments for vibrational modes observed in Fourier-transform infrared (FTIR) and Raman spectra, and predict electronic transitions seen in UV-Vis spectroscopy. researchgate.netsci-hub.se

The accuracy of these predictions is often validated by comparing the computationally obtained spectra with experimental data. For instance, in a study on the related compound N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, DFT calculations at the B3LYP/6-311G(d,p) level of theory showed excellent agreement with experimental FTIR and Raman spectra after applying a scaling factor. sci-hub.se Such scaling is a common practice to correct for anharmonicity and deficiencies in the theoretical model. researchgate.netsci-hub.se

The following table presents a comparison of selected experimental and scaled theoretical vibrational frequencies for N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, illustrating the typical level of agreement achieved.

Vibrational AssignmentExperimental FT-IR (cm⁻¹)Calculated DFT (cm⁻¹)
N-H Stretch32673271
Aromatic C-H Stretch31053100
Asymmetric SO₂ Stretch13451349
Symmetric SO₂ Stretch11651168
C-N Stretch12901294
Data derived from a study on a structurally related sulfonamide derivative to illustrate the methodology. sci-hub.se

Beyond vibrational spectroscopy, time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra. researchgate.netchemrxiv.org These calculations can predict the energies of electronic transitions, such as the charge-transfer (CT) band characteristic of push-pull systems like nitroanilines. nih.gov Studies on various p-nitroaniline derivatives have shown that TD-DFT can effectively model how different substituents modulate the absorption spectra, correlating transition energies with electronic parameters like Hammett constants. nih.gov Comparing these theoretical predictions with experimental UV-Vis spectra helps confirm the nature of the electronic transitions and the influence of the molecular structure on its optical properties. acs.org

Simulation of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure and resulting properties of this compound are governed by a network of intermolecular interactions. Computational methods are instrumental in simulating and analyzing these non-covalent forces, which dictate the molecular packing in the solid state. acs.orgacs.org For nitroaniline derivatives, the primary interactions include strong N-H···O hydrogen bonds between the amino and nitro groups of adjacent molecules, weaker C-H···O contacts, and π–π stacking interactions between aromatic rings. acs.orgresearchgate.netacs.org

The specific geometry of the molecule influences its hydrogen-bonding capacity. acs.org The relative positions of the methyl, amino, and nitro groups on the benzene (B151609) ring in this compound will sterically influence how molecules approach each other, affecting the geometry and strength of these interactions and leading to distinct supramolecular assemblies like chains, sheets, or more complex three-dimensional frameworks. researchgate.netrsc.org

A powerful computational tool for visualizing and quantifying intermolecular contacts in a crystal lattice is Hirshfeld surface analysis. researchgate.net The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii sum, signifying strong interactions like hydrogen bonds. researchgate.netnih.gov The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. nih.govnih.gov

The table below shows a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related crystalline nitroaniline derivative, highlighting the prevalence of hydrogen-based contacts.

Intermolecular ContactContribution to Hirshfeld Surface (%)
H···H31.5
N···H / H···N19.2
O···H / H···O14.5
N···C / C···N10.9
C···H / H···C10.2
C···C5.2
Data derived from a Hirshfeld analysis of a related triazole compound containing a nitrophenyl group to illustrate the quantitative breakdown of interactions. nih.gov

By analyzing these interactions, researchers can understand why specific crystal packing motifs are formed. rsc.org For example, strong N-H···O hydrogen bonds often lead to the formation of one-dimensional chains, which then pack together via weaker interactions to build the full crystal structure. acs.orgresearchgate.net

Theoretical Studies on Tautomerism and Conformational Isomerism

Theoretical calculations are essential for investigating the potential tautomeric and conformational isomers of this compound, as these forms can coexist and influence the compound's reactivity and properties.

Tautomerism in this context primarily involves the migration of a proton. While the amine form is overwhelmingly the most stable, theoretical studies on related nitroanilines suggest the potential for minor tautomeric forms to exist in equilibrium, particularly in the gas phase. conicet.gov.ar These can include the aci-nitro tautomer (a nitronic acid) formed by proton transfer from a methyl group or the aromatic ring to the nitro group, or a quinoid-imine structure from proton transfer within the amino group. Computational methods like DFT are used to calculate the geometries and relative energies of these potential tautomers to assess their thermodynamic stability. researchgate.netimist.mamdpi.com Studies combining mass spectrometry with theoretical calculations have provided evidence for the existence of minor nitro-imine tautomers for some dinitroaniline derivatives in the gas phase. conicet.gov.ar

The following table provides a conceptual illustration of the relative stabilities of possible tautomers, based on general findings for nitroaniline systems.

Tautomeric FormRelative Energy (kJ/mol)Stability
Amine (Ground State) 0Most Stable
aci-NitroHighUnstable
Quinoid-ImineHighUnstable
This table is illustrative, showing that the amine form is significantly more stable than potential tautomers. conicet.gov.armdpi.com

Conformational Isomerism relates to the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, key conformational degrees of freedom include the rotation of the amino (-NH₂) and nitro (-NO₂) groups relative to the plane of the benzene ring. The presence of two methyl groups, one of which is ortho to the amino group and the other ortho to the nitro group, introduces significant steric hindrance. rsc.org This steric clash can force the amino and nitro groups to twist out of the plane of the aromatic ring, which in turn affects the extent of π-conjugation between these groups and the ring. rsc.org Quantum chemical calculations can map the potential energy surface as a function of these rotational angles, identifying the most stable conformation and the energy barriers to rotation.

Chemical Reactivity and Mechanistic Pathways of 2,5 Dimethyl 4 Nitroaniline

Reduction Reactions of the Nitro Group to Amine Functionalities

The reduction of the nitro group is a fundamental transformation, yielding the corresponding diamine, 2,5-dimethyl-p-phenylenediamine, a valuable intermediate in various industries. This reduction can be achieved through several mechanistic pathways.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. For 2,5-dimethyl-4-nitroaniline, this process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source. semanticscholar.orgairccse.com The reaction is generally carried out in a solvent like ethanol (B145695). semanticscholar.orgairccse.com

The mechanism, as first proposed by Haber for nitrobenzene (B124822), proceeds through a series of intermediates. unimi.it There are two potential pathways:

Direct Route: The nitro group is sequentially reduced to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to the amine group (-NH2).

Condensation Route: This pathway involves the condensation of the intermediate nitroso and hydroxylamine (B1172632) species to form an azoxy intermediate, which is then further reduced to an azo, hydrazo, and finally the amine product. unimi.it

The efficiency of the hydrogenation is influenced by several factors. Studies on similar dimethylnitrobenzene compounds have shown that the reaction rate is dependent on hydrogen pressure, catalyst loading, substrate concentration, and temperature. semanticscholar.orgairccse.com For instance, an increase in hydrogen pressure generally leads to a higher reaction rate due to the increased concentration of dissolved hydrogen. semanticscholar.org

Table 1: Parameters Affecting Catalytic Hydrogenation of Dimethylnitrobenzene This table is based on findings for dimethylnitrobenzene hydrogenation, which provides insights into the reaction of this compound.

ParameterEffect on Conversion/RateRationale
Hydrogen Pressure Increases with higher pressureHigher concentration of dissolved hydrogen enhances the reaction rate. semanticscholar.org
Catalyst Loading Increases with higher loadingMore active sites are available for the reaction. airccse.com
Temperature Increases with higher temperatureFollows conventional Arrhenius behavior, indicating the reaction is kinetically controlled. semanticscholar.orgscribd.com
Substrate Concentration Can show complex behavior; may decrease at very high concentrationsHigh concentrations can lead to substrate inhibition or mass transfer limitations. semanticscholar.orgairccse.com

Alternative green methods for nitro group reduction include electrocatalytic and photoreductive techniques.

Electrocatalytic reduction offers a sustainable alternative by using electrons as the reducing agent, often in aqueous media at room temperature, which minimizes the need for high-pressure hydrogen gas or harsh chemical reductants. acs.org This process can be mediated by redox catalysts like polyoxometalates (e.g., silicotungstic acid). acs.orgnih.gov The mechanism involves the mediator being reduced at the cathode and then, in its reduced state, chemically reducing the nitroarene in the bulk solution. acs.org The mediator is then regenerated at the electrode surface, completing the catalytic cycle. Studies on various substituted nitrobenzenes have demonstrated high selectivity and conversion rates using this method. acs.orgnih.gov The presence of active hydrogen species (H*), generated from water reduction, has been identified as crucial in the electrocatalytic hydrogenation (ECH) process. rsc.org

Oxidation Reactions of Alkyl Substituents and Aniline (B41778) Moiety

While the reduction of the nitro group is a common reaction, the aniline moiety and the methyl groups can also undergo oxidation under specific conditions.

The selective oxidation of the functional groups on this compound is challenging due to the presence of multiple oxidizable sites.

Oxidation of Alkyl Substituents: The methyl groups on the aromatic ring can be oxidized to carboxylic acids using strong oxidizing agents. In some cases, selective autooxidation of methyl substituents on pyrrole (B145914) rings has been observed, yielding hydroxyalkyl and aldehyde derivatives while leaving other functional groups intact. arkat-usa.org This suggests that under controlled conditions, selective oxidation of one of the methyl groups on this compound might be possible.

Oxidation of the Aniline Moiety: The primary amine can be oxidized to various products, including nitroso or nitro compounds. The selective oxidation of aromatic amines to nitroaromatics can be achieved using in-situ formed performic acid (from formic acid and hydrogen peroxide). acs.orgresearchgate.net The use of surfactants like cetyltrimethylammonium bromide (CTAB) can improve the selectivity by potentially stabilizing the nitroso intermediate and preventing side reactions. acs.orgresearchgate.net Another potent oxidizing system for electron-deficient anilines is a mixture of hypofluorous acid and acetonitrile (B52724) (HOF/CH3CN), which can convert anilines to nitro compounds in short reaction times. acs.org

The electrochemical oxidation of anilines and nitroanilines has been investigated on various electrode materials. The general mechanism for the oxidation of aromatic compounds like p-nitroaniline on lead dioxide anodes involves initial oxidation to intermediates with a quinoid structure. dnu.dp.ua This is followed by the opening of the aromatic ring to form aliphatic products, primarily carboxylic acids, and ultimately complete mineralization to CO2 and H2O under ideal conditions. dnu.dp.ua

The rate of degradation is dependent on the electrode material. For instance, modifying lead dioxide electrodes with bismuth has been shown to increase the rate constant of p-nitroaniline oxidation. dnu.dp.ua Studies on N,N-dimethylanilines show that electrochemical oxidation proceeds via an iminium intermediate. mdpi.com The oxidation potentials of substituted anilines are influenced by the nature of the substituents on the ring. rsc.orgrsc.org

Electrophilic Aromatic Substitution Reactions of the Aniline Ring

Electrophilic aromatic substitution (EAS) on the this compound ring is directed by the combined electronic effects of the substituents. The mechanism involves the attack of an electrophile by the pi-electron system of the aromatic ring to form a resonance-stabilized carbocation intermediate (sigma complex), followed by the loss of a proton to restore aromaticity. minia.edu.egmasterorganicchemistry.com

The directing influence of the substituents is as follows:

Amino group (-NH2): A powerful activating, ortho-, para-directing group.

Methyl groups (-CH3): Activating, ortho-, para-directing groups.

Nitro group (-NO2): A strong deactivating, meta-directing group. mnstate.edu

In this compound, the ring positions are influenced by these groups. The amino group at position 1 strongly activates the ortho positions (2 and 6) and the para position (4). The methyl groups at positions 2 and 5 activate their respective ortho and para positions. The nitro group at position 4 deactivates the ring, particularly at the ortho and para positions relative to itself.

Position 2: Already substituted with a methyl group.

Position 4: Already substituted with a nitro group.

Position 6: This position is ortho to the amino group and meta to the nitro group. It is sterically hindered by the adjacent methyl group at position 5.

Position 3: This position is meta to the amino group, ortho to the methyl group at position 2, and ortho to the nitro group at position 4.

Regioselectivity and Steric Effects

Regioselectivity in electrophilic aromatic substitution (EAS) reactions is dictated by the directing effects of the substituents already present on the aromatic ring. numberanalytics.comlumenlearning.com In this compound, the amino (-NH₂) group is a powerful ortho-, para-director, while the methyl (-CH₃) groups are weaker ortho-, para-directors. The nitro (-NO₂) group is a meta-director. The combined influence of these groups, along with steric considerations, determines the position of further substitution.

The amino group is a strongly activating ortho-, para-director, while the nitro group is a strongly deactivating meta-director. libretexts.orglibretexts.org The two methyl groups are weakly activating and also ortho-, para-directing. lumenlearning.comlibretexts.org In the case of this compound, the positions ortho to the powerful amino group (C3 and C5) are already occupied. The para position is occupied by the nitro group. Therefore, further electrophilic attack is heavily disfavored.

Steric effects play a significant role in directing reactions. numberanalytics.com The presence of methyl groups at the 2- and 5-positions introduces steric hindrance, which can obstruct the approach of an electrophile to adjacent positions. For instance, in the nitration of toluene, steric effects from the methyl group favor the formation of the para-substituted product over the ortho-substituted one. numberanalytics.com In this compound, any potential reaction at the C3 or C6 positions would be sterically hindered by the adjacent methyl groups.

Influence of Substituents on Reactivity

The reactivity of an aromatic ring towards electrophilic substitution is profoundly influenced by its substituents, which can be broadly classified as activating or deactivating. lumenlearning.comlibretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org They stabilize the carbocation intermediate (the arenium ion) formed during the reaction. In this compound, the amino group (-NH₂) is a strong activating group due to its ability to donate its lone pair of electrons via resonance (a +R effect). lumenlearning.com The methyl groups (-CH₃) are weak activating groups, donating electron density primarily through an inductive effect (+I effect). libretexts.org

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and less reactive. libretexts.org The nitro group (-NO₂) is a powerful deactivating group, withdrawing electron density through both a strong inductive effect (-I) and a resonance effect (-R). libretexts.orgucsb.edu This destabilizes the arenium ion intermediate, slowing the reaction rate significantly. For example, the nitration of nitrobenzene is millions of times slower than that of benzene (B151609). lumenlearning.com

SubstituentPosition on RingElectronic EffectTypeInfluence on ReactivityDirecting Effect
-NH₂1+R >> -IStrongly ActivatingIncreases RateOrtho, Para
-CH₃2+IWeakly ActivatingSlightly Increases RateOrtho, Para
-NO₂4-R, -IStrongly DeactivatingDecreases RateMeta
-CH₃5+IWeakly ActivatingSlightly Increases RateOrtho, Para

Photochemical Reactions and Photoinduced Transformations

Nitroaromatic compounds, including nitroanilines, exhibit rich and complex photochemistry upon absorption of light, leading to various transformations through distinct mechanistic pathways.

Photosubstitution Mechanisms and Quantum Yield Studies

Nucleophilic aromatic photosubstitution (SɴAr*) is a key reaction of excited-state nitroaromatics. Unlike ground-state reactions, photosubstitutions often show a preference for meta-substitution relative to the nitro group. oup.com This regioselectivity is explained by the electronic distribution in the excited state of the nitroaromatic compound. oup.com

However, photosubstitution para to a nitro group can also occur, often attributed to a different mechanism involving electron transfer from the nucleophile to the excited aromatic molecule, forming a radical ion pair. oup.com

The efficiency of photochemical reactions is quantified by the quantum yield (Φ), which is the fraction of absorbed photons that result in a specific chemical event. For p-nitroaniline (PNA), a close structural analog, nonradiative deactivation through intersystem crossing (ISC) to the triplet state and internal conversion (IC) to the ground state occurs very rapidly. ulisboa.pt The quantum yield for intersystem crossing (Φ_isc) is highly dependent on solvent polarity. ulisboa.ptinstras.com In dioxane, Φ_isc is approximately 0.4, whereas in the more polar solvent water, it drops to about 0.03. ulisboa.ptinstras.com This indicates that the coupling between the excited singlet and triplet states is strongly influenced by the solvent environment. instras.com

CompoundSolventQuantum Yield (Φ_isc)Reference
p-NitroanilineDioxane~0.4 ulisboa.ptinstras.com
p-NitroanilineWater~0.03 ulisboa.ptinstras.com
p-NitroanilineBenzene~1.0 instras.com

Photoredox Processes and Charge Transfer Phenomena

Upon photoexcitation, p-nitroaniline and its derivatives exhibit significant intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group. ulisboa.pt This leads to a large increase in the dipole moment of the excited state compared to the ground state. ulisboa.pt This ICT character is fundamental to the photophysical properties of these molecules. ulisboa.pt

In the context of photoredox catalysis, which utilizes visible light to initiate single-electron transfer (SET) processes, nitroaromatics can act as crucial components. rsc.orguni-regensburg.de The excited state of a photocatalyst can oxidize an aniline derivative to generate an arene radical cation, which can then undergo further reactions like nitration. rsc.org Conversely, the reduced form of a photocatalyst can transfer an electron to a nitroaromatic compound, initiating reduction pathways. The photoreduction of 4-nitroaniline (B120555) to p-phenylenediamine (B122844) over photocatalysts like TiO₂ and ZnO has been demonstrated, where radical species generated from solvent alcohols drive the reduction. researchgate.net

The photophysics of N,N-dimethyl-p-nitroaniline (DMNA), a close analog, shows that it can act as a photoinitiator for polymerization, highlighting its ability to generate radicals upon excitation. researchgate.net The process can be sensitized by other molecules, indicating complex photoredox interactions. researchgate.net

Photodissociation Dynamics of Related Cations (e.g., ortho-Nitroaniline)

To understand the stability and fragmentation of the this compound cation upon excitation, studies on related isomers like the ortho-nitroaniline (ONA) cation are highly informative. The ONA cation is notably stable compared to other nitroaromatic cations like those of nitrobenzene and nitrotoluene. nih.govacs.org

Femtosecond time-resolved mass spectrometry (FTRMS) studies show that while nitrobenzene and nitrotoluene cations readily dissociate upon excitation with low-energy photons (<2 eV), the ONA cation requires higher-energy photons (3.1 eV) to induce dissociation. nih.govacs.org This high stability is attributed to strong intramolecular hydrogen bonding between the adjacent nitro and amino groups. nih.govnih.gov

Ab initio calculations confirm these findings, showing that the lowest-lying electronic excited state (D₁) of the ONA cation is more than 2 eV above its ground state (D₀), and the energy barriers for dissociation reactions are even higher. acs.orgnih.gov Upon ionization, a transient enhancement of fragment ions is observed within the first ~300 femtoseconds, which corresponds to the time it takes for the cation to relax from its initial geometry to its more stable ground-state geometry. nih.govnih.gov The primary fragmentation pathways involve the loss of NO, NO₂, and other small molecules. nih.gov

Complexation and Coordination Chemistry with Metal Centers

The ability of a molecule to act as a ligand in a coordination complex depends on its capacity to donate electron pairs to a metal center. libretexts.orgwikipedia.org this compound possesses two potential donor sites: the lone pair on the amino nitrogen and the oxygen atoms of the nitro group.

While nitro-containing ligands, particularly those with carboxylate groups like 3,5-dinitrobenzoate, are known to form a wide variety of coordination complexes with transition metals, displaying diverse coordination modes, specific studies on the complexation of this compound with metal centers are not prevalent in the surveyed literature. mdpi.com The amino group in anilines can coordinate to metal centers, and the nitro group can also participate in coordination, although it is less common for simple nitroanilines compared to other functionalized nitroaromatics. mdpi.com The formation of metal complexes can significantly alter the electronic and, consequently, the chemical and physical properties of the ligand. libretexts.org

Applications in Advanced Materials Science Research

Role in Organic Electronic Materials Development

2,5-Dimethyl-4-nitroaniline serves as a critical building block in the field of organic electronics, which seeks to use carbon-based materials in electronic devices. Its contributions are notable in the areas of conducting polymers and as a component in organic semiconductors and dyes.

Conducting polymers are organic polymers that possess the ability to conduct electricity. Polyaniline (PANI) is one of the most studied conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. google.comvipulorganics.com The properties of polyaniline can be strategically modified by copolymerizing aniline (B41778) with substituted derivatives, such as nitroanilines. google.comambujaindia.com

This compound is identified as a high-purity organic semiconductor. Organic semiconductors are the fundamental components of organic electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The performance of these devices relies on the ability of the semiconductor to transport charge carriers (electrons or holes). The molecular structure of this compound, with its π-conjugated system, facilitates this charge transport.

Furthermore, the compound serves as an important intermediate in the synthesis of dyes and pigments. rsc.orgindiaintermediates.com The chromophoric nature of the nitroaniline structure is a key starting point for creating more complex dye molecules. For instance, it is a precursor to 2,5-dimethyl-1,4-phenylenediamine, which is used to synthesize high-grade condensation pigments like Pigment Yellow 95. rsc.org

Non-Linear Optical (NLO) Materials Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the electric field of intense, coherent light, such as that from a laser. This property is crucial for applications in telecommunications, optical data storage, and information processing. chemicalbook.com Aromatic compounds with a "push-pull" electronic structure are prime candidates for NLO materials.

The key to designing effective molecular NLO materials lies in creating a structure with significant intramolecular charge transfer (ICT). cymitquimica.com This is typically achieved with a D-π-A architecture, where an electron-donating group (D, the "push") and an electron-accepting group (A, the "pull") are connected by a π-conjugated bridge.

In this compound, the molecule perfectly embodies this principle:

Electron Donor (D): The amino group (-NH₂)

Electron Acceptor (A): The nitro group (-NO₂)

π-Conjugated Bridge: The benzene (B151609) ring

This arrangement creates a large difference in the molecule's dipole moment between its ground state and excited state. When the molecule is excited by light, electron density is transferred from the donor amino group, through the π-system of the ring, to the acceptor nitro group. This charge transfer is fundamental to the second-order NLO response, measured by the first hyperpolarizability (β). A smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) generally leads to a larger NLO response. cymitquimica.com

The NLO properties of chromophores are evaluated experimentally using techniques like Hyper-Rayleigh Scattering (HRS). In these studies, a reference compound with known NLO characteristics is often used for comparison. N,N-dimethyl-4-nitroaniline, a close derivative of the subject compound, is frequently employed as a standard reference chromophore in NLO research. indiaintermediates.comchemicalbook.com

Research on NLO chromophores often involves comparing their first hyperpolarizability (β) values against standards like para-nitroaniline (pNA) or urea (B33335). Studies on various D-π-A azo dyes have shown that their β values can be 13 to 16 times higher than that of pNA. The design strategy involves modifying the donor, acceptor, and π-bridge to optimize the NLO response. For example, using stronger acceptor groups generally leads to higher β values.

Below is a table showing representative first hyperpolarizability values for selected NLO compounds, illustrating the range of responses achievable.

CompoundFirst Hyperpolarizability (β) (10⁻³⁰ esu)Notes
Urea~0.37Standard reference molecule.
p-Nitroaniline (pNA)16.9Common reference for push-pull systems.
N,N-dimethyl-4-nitroaniline (DMNA)44.7Effective chromophore used as a reference. indiaintermediates.com
Azo-bithiophene Dyes220 - 270Exhibit significantly enhanced NLO properties.

These values are illustrative and can vary based on measurement technique and conditions.

Precursor in Specialty Organic Synthesis

Beyond its direct applications in materials, this compound is a valuable intermediate for the synthesis of more complex specialty chemicals, including pharmaceuticals and high-performance polymers. rsc.org Its utility stems from the reactivity of its functional groups. The nitro group can be readily reduced to an amino group, and the primary amino group can undergo reactions like acetylation. cymitquimica.com

A significant application is its use as a precursor in the synthesis of N-(2,5-Dimethyl-4-nitrophenyl)acetamide . This is achieved through the acetylation of this compound, typically by reacting it with acetic anhydride (B1165640). This acetamide (B32628) derivative is a key intermediate in the production of Nintedanib, a tyrosine kinase inhibitor drug used to treat idiopathic pulmonary fibrosis.

Another critical synthetic pathway involves the reduction of the nitro group. The reduction of this compound yields 2,5-Dimethyl-1,4-phenylenediamine . rsc.org This resulting diamine is a valuable monomer for producing high-performance polymers like rigid-rod polyamides and polyimides, which are known for their exceptional thermal stability and mechanical strength. rsc.org It is also an intermediate for dyestuffs. rsc.orgchemicalbook.com

Synthesis of Advanced Dyes and Pigments for Functional Applications

This compound is a key building block in the production of certain azo dyes and pigments. googleapis.com Azo compounds are characterized by the functional group -N=N- and are among the most widely used classes of colorants in various industries. The synthesis of these dyes typically involves a two-step process: diazotization followed by a coupling reaction.

In this process, the primary aromatic amine group (-NH2) of this compound is converted into a diazonium salt using a reagent like sodium nitrite (B80452) in an acidic medium. This diazonium salt is then reacted with a coupling component, which is often an aromatic compound such as a phenol (B47542) or another aniline derivative, to form the azo dye. The specific color of the resulting dye is determined by the molecular structure of both the diazonium salt and the coupling agent.

Research has shown that this compound is particularly useful as an intermediate in the preparation of yellow pigments. googleapis.com The presence of the dimethyl and nitro groups on the aniline ring influences the electronic properties of the final dye molecule, which in turn affects its color and functional properties such as lightfastness and thermal stability. The synthesis of 2,5-dimethyl-p-phenylenediamine from this compound is also a route to creating intermediates for chemical pigments. google.com

The general synthetic route for producing azo dyes from this compound can be outlined as follows:

Diazotization: this compound is treated with nitrous acid (often generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

Coupling: The diazonium salt solution is then added to a solution of a coupling agent (e.g., a substituted phenol or aniline) to facilitate the azo coupling reaction, resulting in the formation of the azo dye.

The functional applications of these dyes can range from coloring textiles and plastics to use in more advanced technologies where specific light-absorbing properties are required.

Development of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its reactive nature allows it to be a starting material for the creation of more complex molecules with therapeutic properties.

One notable application is in the synthesis of intermediates for the production of Nintedanib. Nintedanib is a small molecule kinase inhibitor used for the treatment of idiopathic pulmonary fibrosis and certain types of cancer. The synthesis pathway involves the acetylation of this compound to produce N-(2,5-dimethyl-4-nitrophenyl)acetamide. googleapis.com This acetamide derivative is then used as a key precursor in the subsequent steps to build the final active pharmaceutical ingredient (API). googleapis.com

Furthermore, this compound is utilized in the synthesis of substituted benzimidazoles. Benzimidazoles are a class of heterocyclic compounds that are of significant interest in the pharmaceutical industry due to their diverse biological activities.

The reduction of the nitro group in this compound to an amino group yields 2,5-dimethyl-p-phenylenediamine. google.comnih.gov This resulting diamine is a valuable monomer used in the preparation of high-performance polymers like rigid-rod polyamides and polyimides, which have applications in advanced materials, including those with uses in the electronics and aerospace industries. google.com

Manufacturing of Rubber Chemicals and Pesticides

In the manufacturing of rubber, various chemicals are added to improve the properties of the final product. While direct application of this compound as a primary rubber chemical is not extensively documented, its derivatives can play a role in this industry. Aromatic amines and their derivatives are known to be used as accelerators in the vulcanization process. vagmichemicals.comresearchgate.net Vulcanization is a chemical process that converts natural rubber and other polymers into more durable materials by forming cross-links between polymer chains. researchgate.net Accelerators are used to increase the rate of vulcanization, allowing it to proceed at lower temperatures and with greater efficiency. vagmichemicals.com

The application of this compound in the pesticide industry is primarily as a precursor for other active ingredients. For instance, related nitroaniline compounds, such as 2,6-dichloro-4-nitroaniline, have been identified as pesticides. nih.gov While direct evidence for the large-scale use of this compound in the synthesis of commercial pesticides is limited in publicly available research, its chemical structure is amenable to transformations that could lead to agrochemically active molecules. The synthesis of many pesticides involves the use of aromatic amine intermediates. google.com

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol nih.gov
CAS Number 3460-29-5 sigmaaldrich.com
Appearance Solid
Melting Point 139 °C (lit.) chemicalbook.com

Environmental Fate and Degradation Studies of 2,5 Dimethyl 4 Nitroaniline

Biodegradation Pathways and Microbial Metabolism

Detailed studies on the biodegradation of 2,5-dimethyl-4-nitroaniline are not available in the current scientific literature. As a result, there is no specific information to report on the microbial strains capable of its degradation, the metabolic pathways involved, or the specific enzymes that would catalyze its breakdown under either aerobic or anaerobic conditions.

Identification of Microbial Strains and Consortia Involved

No published studies have identified specific microbial strains or consortia that can utilize this compound as a source of carbon, nitrogen, or energy. Research on analogous compounds, such as N-methyl-4-nitroaniline and 2-chloro-4-nitroaniline, has identified degrading strains like Pseudomonas and Rhodococcus species, respectively. plos.orgplos.org However, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

Aerobic Degradation Mechanisms and Metabolite Identification

There is no available data on the aerobic degradation of this compound. Consequently, no metabolites have been identified from its aerobic breakdown. For related compounds, aerobic degradation often involves initial oxidation or reduction of the nitro group, or demethylation. plos.org

Anaerobic Biotransformation Processes

Specific studies on the anaerobic biotransformation of this compound have not been found in the reviewed literature. Anaerobic degradation of similar nitroaromatic compounds often proceeds via the reduction of the nitro group to an amino group. eaht.org However, without specific research, the anaerobic fate of this compound remains unknown.

Enzyme Systems Involved in Biodegradation

Due to the absence of biodegradation studies, the enzyme systems involved in the breakdown of this compound have not been characterized. For other nitroanilines, enzymes such as nitroreductases, monooxygenases, and dioxygenases play key roles in their metabolism. plos.orgplos.orgeaht.org

Abiotic Degradation Processes in Environmental Matrices

Information regarding the abiotic degradation of this compound is also scarce. Abiotic processes such as photolysis can be significant for some nitroaromatic compounds. nih.govcdc.gov

Photolytic Degradation under Simulated Environmental Conditions

No specific studies on the photolytic degradation of this compound under simulated environmental conditions were identified. The rate and products of photolysis are highly dependent on the specific chemical structure and environmental conditions (e.g., pH, presence of sensitizers). nih.gov Without experimental data, the significance of photolysis in the environmental fate of this compound cannot be determined.

There is a clear lack of scientific investigation into the environmental fate and degradation of this compound. To provide a thorough and scientifically accurate account as requested, dedicated research is required to identify the microbial strains and enzymatic systems responsible for its biodegradation, as well as to characterize its abiotic degradation pathways, such as photolysis.

Oxidative Degradation Mechanisms (e.g., Fenton, ozonation)

The oxidative degradation of this compound, like other nitroaromatic compounds, can be achieved through Advanced Oxidation Processes (AOPs) such as Fenton's reaction and ozonation. These methods rely on the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. mdpi.comeeer.org

Fenton Oxidation: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) in acidic conditions to produce hydroxyl radicals. mdpi.com While specific studies on this compound are not prevalent, the degradation pathway can be inferred from research on structurally similar compounds like 4-nitrophenol (B140041) (4-NP) and other anilines. eeer.orgrsc.org The process is initiated by the generation of hydroxyl radicals (Equation 1). mdpi.com

Equation 1: Fenton's Reaction Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

These hydroxyl radicals attack the this compound molecule. The attack can occur at the aromatic ring, leading to its opening, or at the methyl (-CH₃) and amino (-NH₂) functional groups. The degradation of the aromatic ring is a key step in reducing the compound's toxicity. researchgate.net The reaction is highly dependent on pH, with an optimal range typically between 2 and 4. eeer.orgresearchgate.net At higher pH, iron precipitates as ferric hydroxide (B78521), reducing the catalyst's efficacy. mdpi.com

The degradation efficiency is also influenced by the concentrations of Fe²⁺ and H₂O₂. An excess of hydrogen peroxide can lead to a scavenging effect, where it reacts with hydroxyl radicals, forming less reactive hydroperoxyl radicals (HO₂•). eeer.org Research on 4-NP demonstrated that degradation of 93.6% could be achieved under optimal conditions (pH 3, 4 mM H₂O₂, 0.2 mM Fe²⁺) within 40 minutes. eeer.org It is expected that this compound would undergo similar degradation, likely forming intermediate products through hydroxylation, demethylation, and denitrification before eventual mineralization into CO₂, H₂O, and inorganic ions.

The degradation of this compound by ozonation would likely involve electrophilic attack by ozone on the activated aromatic ring, leading to the cleavage of aromatic bonds and the formation of smaller, more biodegradable organic acids.

Hydrolysis and Other Chemical Transformation Studies

Hydrolysis is a chemical transformation process where a molecule is cleaved into two parts by the addition of a water molecule. For nitroaromatic compounds, the rate and extent of hydrolysis are highly dependent on the compound's structure and the pH of the environment.

Studies on the alkaline hydrolysis of nitroaromatic compounds like 2,4,6-trinitrotoluene (B92697) (TNT) and 2,4-dinitroanisole (B92663) (DNAN) indicate that the reaction proceeds through the formation of intermediate complexes (Meisenheimer complexes) or through proton abstraction by hydroxide ions (OH⁻). acs.org For this compound, hydrolysis under neutral environmental conditions is expected to be a very slow process due to the stability of the aromatic ring and the functional groups attached. The presence of the electron-donating methyl and amino groups and the electron-withdrawing nitro group creates a complex electronic environment that influences its reactivity.

While specific kinetic studies on the hydrolysis of this compound are limited, related chemical processes provide some insight. For instance, the synthesis of 4-Nitro-o-cresol can be achieved through the diazotization of 2-methyl-4-nitroaniline (B30703) followed by hydrolysis in boiling aqueous sulfuric acid, indicating that the amine group can be transformed under specific, aggressive chemical conditions. cdnsciencepub.com Conversely, a patented process describes the hydrolysis of 2,5-dimethyl-4-nitroacetanilide in a methanol (B129727) solution with sodium hydroxide to produce this compound, suggesting the aniline (B41778) itself is stable under these specific alkaline conditions used to cleave the acetamide (B32628) group. googleapis.com

Therefore, significant hydrolysis of this compound under typical environmental pH ranges (pH 5-9) is unlikely to be a major degradation pathway. Abiotic degradation is more likely to be dominated by photochemical reactions or advanced oxidative processes.

Environmental Monitoring and Persistence Assessment

Detection in Environmental Samples

The detection of this compound in environmental samples such as soil, water, and sediment requires sensitive and specific analytical methods. While standardized methods specifically for this compound are not widely documented, procedures developed for other nitroanilines, such as 4-nitroaniline (B120555) and β-naphthylamine, can be adapted. epa.gov These methods often involve sample extraction followed by chromatographic analysis.

Sample Preparation:

Soil and Sediment: Extraction is typically performed using an organic solvent. The choice of solvent is critical for achieving good recovery.

Water: Solid-phase extraction (SPE) is a common technique to concentrate the analyte from large volumes of water and remove interfering matrix components. acs.org

Analytical Techniques: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common method for the analysis of nitroaromatic compounds. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, providing both quantification and structural confirmation. A challenge in analyzing environmental samples, particularly soil, is the potential for interference from naturally occurring organic matter, such as humic materials, which can complicate detection and quantification. epa.gov In one case, a method detection limit of 1 ppb for a related compound was achieved in soil samples, demonstrating the high sensitivity required for environmental monitoring. epa.gov

Modeling of Environmental Distribution and Persistence

Environmental fate models are used to predict the distribution and persistence of chemicals in the environment. These models use a chemical's physicochemical properties to estimate its partitioning between different environmental compartments (air, water, soil, sediment) and its degradation half-life.

Key Parameters for Modeling:

Water Solubility: Aromatic amines like this compound generally have moderate to high water solubility, which suggests they are likely to be found primarily in the hydrosphere (water bodies) if released into the environment. acs.org

Octanol-Water Partition Coefficient (Kow): This parameter indicates a chemical's tendency to partition into organic matter. A higher Kow value suggests a greater likelihood of adsorption to soil and sediment and potential for bioaccumulation.

Vapor Pressure: This property determines how much of the chemical will partition into the atmosphere.

Degradation Rates: Half-lives from biodegradation, hydrolysis, and photolysis studies are crucial inputs.

Mechanistic Toxicological Investigations and Structure Activity Relationships

Toxicological Pathways and Molecular Mechanisms of Action (based on related compounds and general aniline (B41778) toxicology)

The toxicological pathways of 2,5-Dimethyl-4-nitroaniline can be inferred from the well-documented mechanisms of aniline and its derivatives. The metabolism of these compounds is a critical determinant of their toxicity. canada.ca Primarily, anilines are metabolized in the liver through several key pathways, including N-acetylation, aromatic ring hydroxylation, and N-hydroxylation, which involves the cytochrome P-450 enzyme system. canada.caindustrialchemicals.gov.au While N-acetylation is generally considered a detoxification route, the N-hydroxylation pathway is the principal route leading to toxic effects through the formation of reactive metabolites like phenylhydroxylamine. canada.caindustrialchemicals.gov.au This metabolite is implicated in the primary toxicity of aniline, which is characterized by methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. jst.go.jpnj.gov Repeated exposure to aniline compounds can lead to more severe outcomes, including effects on the spleen and the hematopoietic system. canada.caindustrialchemicals.gov.au

Exposure to aniline and its nitro-derivatives can induce a range of cellular and subcellular effects. A primary target is the erythrocyte (red blood cell), where the N-hydroxylated metabolites cause oxidative damage, leading to hemolysis and methemoglobinemia. nih.gov This damage to red blood cells triggers a response in the spleen, leading to effects such as splenomegaly (enlargement of the spleen), hyperplasia, and fibrosis. nih.gov At a subcellular level, aniline exposure has been shown to result in iron overload within the spleen, which in turn initiates oxidative and nitrosative stress, causing damage to proteins, lipids, and DNA. nih.gov Studies on related compounds like p-nitroaniline have shown it can cause mutations in bacteria and is clastogenic (chromosome-damaging) in mammalian cells in vitro. uzh.ch Furthermore, some aniline derivatives can damage oligodendrocytes, a type of glial cell in the central nervous system, leading to neurotoxic effects. nih.gov

A key mechanism of toxicity for nitroaromatic compounds, including by inference this compound, is the induction of oxidative and nitrative stress. nih.gov The presence of a nitro group can facilitate the generation of reactive oxygen species (ROS), leading to cellular damage. researchgate.net Aniline exposure is known to cause an accumulation of free iron in the spleen, which catalyzes oxidative processes, leading to increased lipid peroxidation, protein oxidation, and DNA oxidation. nih.gov A marker of this oxidative DNA damage is the formation of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG). nih.gov

Inflammation is closely linked to oxidative stress. nih.gov Aniline exposure can trigger transcriptional up-regulation of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-α. nih.gov This is mediated through the activation of redox-sensitive transcription factors like nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). nih.govahajournals.org The generation of reactive nitrogen species can lead to the formation of 3-nitrotyrosine, a biomarker for inflammation and nitrative stress, which itself can contribute to further cellular damage. nih.govresearchgate.net Studies on p-nitroaniline have demonstrated its ability to induce methemoglobinemia and subsequent splenic changes, which are classic responses to such oxidative insults. nih.gov The cytotoxicity of nitroaromatic compounds in spleen cells has been shown to increase with their single-electron reduction potential, pointing to an oxidative stress-type mechanism. eaht.org

Recent research has begun to explore the interaction of nitroaniline compounds with nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). A study on 2-methyl-4-nitroaniline (B30703), a structurally similar compound, predicted its binding to the PPARγ receptor and suggested it may act as a potential PPARγ agonist. nih.gov This interaction was linked to hepatotoxicity, potentially by upregulating PPARγ expression, which in turn can influence liver function and inflammatory responses. nih.gov

PPARγ is a ligand-dependent transcription factor that plays a crucial role in regulating development, homeostasis, and immune responses. ahajournals.org The PPARγ ligand-binding domain possesses a large, hydrophobic, T-shaped cavity that can accommodate a variety of ligands. mdpi.comrsc.org The binding of an agonist can modulate the expression of target genes. ahajournals.org While direct evidence for this compound is lacking, the findings for a related compound suggest a plausible mechanism where it could modulate cellular processes by interacting with nuclear receptors like PPARγ, contributing to its toxicological profile. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to predict the physicochemical, biological, and toxicological properties of chemicals based on their molecular structure. mdpi.comresearchgate.net This method is crucial for assessing the risk of new or untested compounds, reducing the need for animal testing. researchgate.net

For aromatic amines and nitroaromatic compounds, QSAR models are developed to predict various toxicological endpoints, including genotoxicity and acute toxicity (e.g., LD50). mdpi.comacs.org These models are built using large datasets of compounds with known experimental toxicity. mdpi.comacs.org Molecular descriptors, which are numerical representations of a molecule's structural and physicochemical properties (e.g., hydrophobicity, electronic properties, topology), are calculated for each compound. acs.orgacs.org

Statistical methods and machine learning algorithms, such as Multiple Linear Regression (MLR), Support Vector Regression (SVR), and k-Nearest Neighbor (k-NN), are then used to establish a mathematical relationship between these descriptors and the observed toxicity. mdpi.comacs.org For instance, ensemble models that combine the predictions of multiple individual models have shown improved accuracy in predicting the toxicity of nitroaromatic compounds. mdpi.com Studies have focused on predicting Ames mutagenicity for aromatic amines, a class of compounds for which prediction is notoriously difficult. lhasalimited.orgimrpress.com These models aim to identify structural alerts and descriptors that are most predictive of adverse outcomes. acs.orgimrpress.com

QSAR Modeling Approach Description Reference
Ensemble Learning Combines multiple base models (e.g., Support Vector Regression) to improve predictive performance for in vivo toxicity of nitroaromatic compounds. mdpi.com
Genetic Algorithm / k-NN Uses a genetic algorithm to select the most informative molecular descriptors and a k-Nearest Neighbor evaluator to build models for predicting genotoxicity of aromatic amines. acs.org
Hierarchical Support Vector Regression (HSVR) A machine learning method used to develop robust and accurate models for predicting the mutagenicity of aromatic amines. oup.com

For a QSAR model to be accepted for regulatory purposes, such as under the European Union's REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) legislation, it must be rigorously validated. researchgate.netnih.gov The Organisation for Economic Co-operation and Development (OECD) has established principles for QSAR validation. nih.gov These principles require that a model has a defined endpoint, an unambiguous algorithm, a defined domain of applicability (the chemical space for which the model is reliable), and appropriate measures of goodness-of-fit, robustness, and predictivity. nih.gov

Validation involves several steps:

Internal Validation: Techniques like cross-validation (e.g., 5-fold cross-validation) and Y-scrambling are used to assess the model's robustness and guard against chance correlations. mdpi.com

External Validation: The model's predictive power is tested on an external set of chemicals that were not used in the model development process. nih.govresearchgate.net The ratio of the training set to the test set is often around 3:1. nih.gov

Statistical metrics such as the coefficient of determination (R²) for the training and test sets are used to evaluate performance. mdpi.com For regulatory risk assessment, it is crucial that QSAR models are transparent, well-documented, and their predictions are reliable within their defined applicability domain. nih.govscilit.com The continuous development and validation of QSAR models for classes like aromatic amines and nitroaromatics provide essential tools for prioritizing chemicals for further testing and for making informed decisions about their potential risks. lhasalimited.orgscilit.com

Structure-Activity Relationship (SAR) Studies for Biological Activity

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, these studies provide critical insights into the molecular features that govern their therapeutic effects and toxicities.

Elucidation of Molecular Features Governing Activity

The biological activity of this compound derivatives is intricately linked to the nature and position of substituents on the aniline ring. The interplay between electron-donating and electron-withdrawing groups, as well as the steric and lipophilic properties of these substituents, dictates the compound's interaction with biological targets.

Research into various nitroaniline derivatives has highlighted the importance of specific structural motifs for different biological activities. For instance, in the context of anti-Helicobacter pylori agents, studies on N-benzylanilines have shown that an electron-donating group on the benzyl (B1604629) moiety and a nitro group at the 3- and 4-positions of the aniline ring are optimal for urease inhibition. sci-hub.se Any deviation from this arrangement leads to a significant decrease in activity. sci-hub.se Molecular docking studies have further revealed that the nitro and amino groups form strong interactions with the target enzyme. sci-hub.se

In the development of anticancer agents, the substitution pattern on the aniline ring is also crucial. For example, in a series of 2-phenoxybenzamide (B1622244) derivatives, the antiplasmodial activity and cytotoxicity were found to be highly dependent on the substitution pattern of the anilino part of the molecule. mdpi.com Similarly, for certain quinoxaline (B1680401) derivatives, the introduction of a chlorine atom at position 7 of the benzodiazepine (B76468) ring significantly increases activity compared to unsubstituted analogues, suggesting an interaction with a lipophilic core. chemisgroup.us

The position of the nitro group itself is a key determinant of biological activity. Studies on benzodiazepine derivatives have shown that ortho-substituted nitroanilines are more active than their para and meta counterparts, indicating that the nitro group is a determinant of biological activity. chemisgroup.us

The methyl groups in this compound also play a role in its activity. In a study of quinoxaline derivatives, the presence of methyl groups at specific positions was found to influence their anti-Plasmodium falciparum activity. nih.gov

Interactive Data Table: Molecular Features and Biological Activity

Compound/Derivative Class Key Molecular Feature Observed Biological Activity Reference
N-benzylanilinesElectron-donating group on benzyl moiety, nitro group at 3- and 4-positions of aniline ringPotent H. pylori urease inhibition sci-hub.se
2-PhenoxybenzamidesSubstitution pattern on the anilino partial structureInfluences antiplasmodial activity and cytotoxicity mdpi.com
BenzodiazepinesChlorine at position 7Increased neurotoxicity chemisgroup.us
BenzodiazepinesOrtho-substituted nitroanilineMore active than para and meta isomers chemisgroup.us
QuinoxalinesMethyl groups at specific positionsInfluences anti-Plasmodium falciparum activity nih.gov

Rational Design of Derivatives with Modified Biological Profiles

The insights gained from SAR studies are instrumental in the rational design of new derivatives with improved potency, selectivity, and reduced toxicity. By systematically modifying the chemical structure of this compound, researchers can fine-tune its biological profile for specific therapeutic applications.

One common strategy involves the introduction of different functional groups to modulate the electronic and steric properties of the molecule. For instance, the synthesis of various amino acid linkers between two aromatic rings of a related compound was explored to enhance its anticancer properties. nih.gov

Another approach is the synthesis of hybrid molecules that combine the structural features of this compound with other pharmacophores. For example, novel imidazole (B134444) derivatives have been designed and synthesized as potential analgesic and anti-inflammatory agents. nih.gov

The development of quinoxaline urea (B33335) analogs as inhibitors of IKKβ for pancreatic cancer therapy provides a compelling example of rational design. nih.gov Starting with a known NFκB inhibitor, SAR studies led to the identification of a novel analog with significantly improved potency and oral bioavailability. nih.gov This was achieved through systematic modifications, including the addition of various isocyanates to quinoxaline amines. nih.gov

Furthermore, the synthesis of 1,2,3-triazole derivatives has been explored to develop new anticancer and antioxidant agents. researchgate.net By reacting propargyl derivatives with 4-nitrophenyl azide, researchers have created a library of compounds with potential therapeutic applications. researchgate.net

The diazotization of 2-methyl-4-nitroaniline has been utilized to yield 5-nitro-1H-indazole, a precursor for the synthesis of dimethoxyquinazoline-indazole-aryl-urea derivatives with potent VEGFR-2 kinase inhibitory activity. mdpi.com The subsequent reduction of the nitro group and reaction with aryl isocyanates allows for the creation of a diverse range of compounds. mdpi.com

Interactive Data Table: Rationally Designed Derivatives and Their Modified Profiles

Parent Compound/Scaffold Modification Strategy Resulting Derivative Class Modified Biological Profile Reference
HJC0152 (related benzamide)Introduction of amino acid linkersBenzamide derivatives with amino acid linkersPotent anticancer agents nih.gov
ImidazoleSchiff base synthesis and cyclizationNovel imidazole analoguesAnalgesic and anti-inflammatory agents nih.gov
Quinoxaline analog 13-197Addition of isocyanates to quinoxaline aminesQuinoxaline urea analogsImproved potency and oral bioavailability as IKKβ inhibitors nih.gov
4-Nitrophenyl azideClick chemistry with propargyl derivatives1,2,3-Triazole derivativesPotential anticancer and antioxidant agents researchgate.net
2-Methyl-4-nitroanilineDiazotization and subsequent reactionsDimethoxyquinazoline-indazole-aryl-urea derivativesPotent VEGFR-2 kinase inhibitors mdpi.com

Advanced Analytical and Detection Methodologies for 2,5 Dimethyl 4 Nitroaniline

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For 2,5-Dimethyl-4-nitroaniline, both liquid and gas chromatography methods are employed, often coupled with mass spectrometry for definitive identification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The method's adaptability allows for various column chemistries and detector types to optimize separation and sensitivity.

A common approach is reverse-phase (RP) HPLC, where a nonpolar stationary phase is used with a polar mobile phase. For this compound, an RP-HPLC method can be employed with a mobile phase consisting of acetonitrile (B52724), water, and an acidifier like phosphoric acid to ensure good peak shape. sielc.com For applications requiring coupling with a mass spectrometer (LC-MS), volatile mobile phase modifiers such as formic acid are used instead of phosphoric acid. sielc.com The separation is typically performed on C18 columns. chromatographyonline.com

Detection is frequently accomplished using a Diode Array Detector (DAD) or a standard UV detector, which measures the absorbance of the analyte as it elutes from the column. gtfch.org In a study on the related compound p-nitroaniline, HPLC-DAD was used to identify the parent compound and its metabolites in blood samples, with detection at 225 nm. gtfch.org

To enhance sensitivity for trace-level detection in complex matrices like tap or pond water, online Solid-Phase Extraction (SPE) can be coupled with HPLC. chromatographyonline.comthermofisher.com This automated approach pre-concentrates the analyte from a large sample volume onto a trap column before injecting it into the analytical column, significantly lowering the method detection limits to the µg/L range. chromatographyonline.com

ParameterConditionReference
TechniqueReverse-Phase HPLC sielc.com
ColumnNewcrom R1 (or similar C18 column) sielc.comchromatographyonline.com
Mobile PhaseAcetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) sielc.com
DetectorUV or Diode Array Detector (DAD) chromatographyonline.comgtfch.org
Pre-concentrationOnline Solid-Phase Extraction (SPE) for trace analysis chromatographyonline.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While some nitroanilines can be thermolabile, GC-MS is frequently used for their analysis, sometimes requiring a derivatization step to improve thermal stability and chromatographic behavior. chromatographyonline.com It offers excellent separation efficiency and highly specific detection, making it ideal for identifying analytes in complex mixtures and for trace analysis.

In forensic analysis of p-nitroaniline poisoning, GC-MS was used to identify metabolites that were difficult to detect by HPLC. gtfch.org The procedure involved a liquid-liquid extraction, followed by derivatization with trifluoroacetic acid to make the metabolites more volatile. The analysis was performed in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring specific mass-to-charge (m/z) ratios characteristic of the target compounds. gtfch.org For instance, the trifluoroacetic acid derivative of p-nitroaniline was monitored using m/z values of 234, 205, and 165. gtfch.org Similar principles can be applied to the analysis of this compound and its potential metabolites.

The purity of related compounds like N,N-dimethyl-4-nitroaniline has been evaluated using gas-liquid chromatography with a flame ionization detector (FID), demonstrating the applicability of GC for quality control. up.pt For environmental monitoring, GC coupled with tandem mass spectrometry (GC-MS-MS) provides even greater sensitivity and selectivity compared to single quadrupole GC/MS, which is crucial for overcoming interferences in complex samples like groundwater. tandfonline.com

ParameterDescriptionReference
Sample PreparationLiquid-liquid extraction. gtfch.org
DerivatizationMay be required (e.g., with trifluoroacetic acid) to improve volatility and thermal stability. gtfch.org
ColumnNarrow-bore fused-silica capillary column (e.g., HP5-MS). gtfch.orggcms.cz
DetectorMass Spectrometer (MS or MS-MS). tandfonline.com
MS ModeFull Scan for identification; Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification and high sensitivity. gtfch.orgtandfonline.com

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that uses an electric field to separate ions based on their electrophoretic mobility. Capillary Zone Electrophoresis (CZE), a mode of CE, is particularly effective for separating small charged molecules like nitroaniline isomers. thermofisher.comnih.gov

Research has demonstrated the successful separation of o-, m-, and p-nitroaniline using CZE coupled with an amperometric detector (CZE-AD). nih.gov Optimal separation was achieved in a highly acidic running buffer (e.g., 40 mmol/L tartaric acid-sodium tartrate, pH 1.2) with a high separation voltage (17kV). nih.gov This method provided excellent linearity and reproducibility, with a detection limit for m-nitroaniline as low as 9.06 x 10⁻⁹ mol/L. nih.gov The principles of this method, including the optimization of buffer pH and voltage, are directly applicable to the separation of this compound from other isomers or impurities. The technique is noted for its high efficiency, short analysis times, and minimal solvent consumption compared to HPLC.

Spectrophotometric and Electrochemical Detection Methods

Beyond chromatography, direct detection methods based on spectrophotometry and electrochemistry offer rapid, often portable, and cost-effective alternatives for the quantification of this compound.

Development of Colorimetric Assays

Spectrophotometric methods, particularly colorimetric assays, rely on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the analyte's concentration. For aromatic amines, a common strategy is the Griess reaction, which involves diazotization followed by a coupling reaction to form a brightly colored azo dye. mdpi.com

While a specific assay for this compound is not detailed in the provided literature, the general principle is well-established for other aromatic amines. mdpi.comsigmaaldrich.com The process would involve reacting this compound in an acidic medium with a source of nitrite (B80452) ions to form a diazonium salt. This intermediate is then reacted with a coupling agent (e.g., N-(1-Naphthyl)ethylenediamine) to produce a stable, colored azo compound. The absorbance of this solution is then measured at the wavelength of maximum absorbance (λmax) using a spectrophotometer. The development of such an assay would require optimization of reaction conditions, including pH, temperature, and reagent concentrations, to ensure sensitivity and specificity.

Voltammetric and Amperometric Methods

Electrochemical methods offer high sensitivity and are well-suited for the detection of electroactive compounds like this compound. The nitro group (-NO₂) is readily reduced at an electrode surface, providing a distinct electrochemical signal that can be used for quantification. Voltammetric techniques, such as Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV), are commonly employed. nih.govjetir.org

Studies on various nitroaniline isomers have shown that chemically modified electrodes can significantly enhance detection sensitivity and selectivity. nih.govacs.orgtsijournals.com For example, a carbon paste electrode modified with chitosan (B1678972) was used for the sensitive determination of 4-nitroaniline (B120555), achieving a detection limit of 93.4 nM using DPV. nih.gov Another sensor using NiO nanoparticles on a glassy carbon electrode could differentiate between nitroaniline isomers based on distinct reduction peaks after an electrochemical pre-activation step. acs.org

The general procedure involves placing the modified electrode in a supporting electrolyte (e.g., a phosphate (B84403) buffer solution) containing the sample. nih.gov A potential is scanned, and the resulting current from the reduction of the nitro group is measured. The peak current in DPV is typically proportional to the concentration of the nitroaniline over a wide linear range. These methods are advantageous due to their speed, low cost, and potential for miniaturization for in-field analysis. tsijournals.com

Performance of Electrochemical Sensors for Nitroaniline Isomers
Electrode ModificationAnalyteTechniqueLinear Range (µM)Detection Limit (LOD) (µM)Reference
Chitosan Modified Carbon Paste4-NitroanilineDPV0.1 - 1000.0934 nih.gov
NiO Nanoparticle-Carbon Spheres2-NA, 3-NA, 4-NADPV0.5 - 600nanomolar range acs.org
Co₂SnO₄ Modified Glassy Carbon2-Nitroaniline (B44862)DPV0.04 - 856.140.062 rsc.orgresearchgate.net
Natural Phosphate Modified Carbon Paste4-NitroanilineCV360 - 1810Not Reported tsijournals.com

Sample Preparation and Extraction Techniques for Complex Matrices

Effective analysis of this compound, particularly at trace levels in complex environmental and biological samples, necessitates meticulous sample preparation and extraction. The primary goal is to isolate the analyte from interfering matrix components, concentrate it to detectable levels, and present it in a solvent compatible with the analytical instrument.

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)

Solid-Phase Extraction (SPE) is a widely utilized technique for the preconcentration and cleanup of analytes from aqueous samples. For aromatic amines like this compound, reversed-phase sorbents are commonly employed. C18 (octadecyl-bonded silica) cartridges are frequently preferred for the trace analysis of related compounds such as other dimethyl-nitroaniline isomers. The extraction process involves passing the aqueous sample, often with adjusted pH, through the cartridge. The analyte is adsorbed onto the solid phase while more polar matrix components pass through. Subsequently, the analyte is desorbed using a small volume of an organic solvent. Polymeric sorbents, such as polystyrene-divinylbenzene, have also proven effective for a broad range of phenols and nitroaromatics, suggesting their applicability for this compound. epa.gov The choice of eluting solvent is critical for achieving high recovery; common choices include acetone, dichloromethane (B109758), and methanol (B129727). labrulez.comphenomenex.com

Liquid-Liquid Extraction (LLE) remains a fundamental and effective method for separating compounds based on their differential solubility in two immiscible liquid phases, typically water and an organic solvent. For nitroaniline derivatives, solvents like ethyl acetate, chloroform, and dichloromethane are effective extractants. gtfch.orgtandfonline.com The efficiency of LLE is highly dependent on the pH of the aqueous sample, which influences the ionization state of the aniline (B41778) functional group. For instance, maintaining a basic pH ensures that the amine group is in its neutral, more organosoluble form, facilitating its transfer into the organic phase. In some cases, a "salting-out" effect is induced by adding a neutral salt (e.g., sodium chloride) to the aqueous phase to decrease the solubility of the organic analyte and enhance its partitioning into the organic solvent. acs.orgresearchgate.net

Table 1: Comparison of SPE and LLE for Nitroaniline Analysis
ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
PrinciplePartitioning between a solid sorbent and a liquid samplePartitioning between two immiscible liquid phases
Common Sorbents/SolventsC18, Polystyrene-divinylbenzene epa.govDichloromethane, Ethyl acetate, Chloroform gtfch.orgtandfonline.com
AdvantagesHigh enrichment factors, low solvent consumption, potential for automationSimplicity, wide applicability, low cost
DisadvantagesSorbent-analyte interactions can be complex, potential for cloggingRequires large volumes of organic solvents, can form emulsions, labor-intensive
Key Optimization ParametersSorbent type, sample pH, eluting solvent, flow rateSolvent choice, pH of aqueous phase, phase volume ratio, salting-out

Microextraction Techniques for Environmental and Biological Samples

To address the drawbacks of conventional LLE, particularly the large solvent volumes, various microextraction techniques have been developed. These methods are characterized by their minimal use of organic solvents, high enrichment factors, and environmental friendliness, making them ideal for trace analysis. up.ac.za

Dispersive liquid-liquid microextraction (DLLME) is a rapid and efficient technique where a mixture of an extraction solvent (e.g., chlorobenzene) and a disperser solvent (e.g., acetonitrile) is injected into the aqueous sample. tandfonline.com This creates a cloudy solution of fine droplets, maximizing the surface area for mass transfer of the analyte into the extraction solvent. researchgate.net After centrifugation, a small sedimented phase is collected for analysis.

Hollow-fiber liquid-phase microextraction (HF-LPME) utilizes a porous polypropylene (B1209903) hollow fiber to contain a small volume of organic solvent. In a two-phase system, the analyte is extracted from the aqueous sample into the organic solvent immobilized in the pores and lumen of the fiber. For aromatic amines, this technique has demonstrated high enrichment factors. nih.gov A three-phase HF-LPME can also be used, where the analyte is extracted from a basic sample into the organic membrane and then back-extracted into an acidic acceptor solution inside the fiber, which can be directly injected into an HPLC system. nih.gov

Solid-phase microextraction (SPME) is a solvent-free technique that uses a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample (either directly or in the headspace), and analytes adsorb onto the coating. After extraction, the fiber is transferred to the injection port of a gas chromatograph for thermal desorption and analysis. The choice of fiber coating is crucial for selective and efficient extraction.

Table 2: Performance of Microextraction Techniques for Structurally Similar Anilines
TechniqueModel AnalytesExtraction Solvent/FiberDetection Limit (LOD)Enrichment Factor (EF)Reference
HF-LPMENitroanilines, ChloroanilineToluene-106 - 286 researchgate.net
DLLMENitroaniline, NaphthylamineChlorobenzene0.1 - 0.7 µg/L- tandfonline.com
VA-SMS-LLME*Nitroaniline isomersTetrahydrofuran/Undecanol0.3 - 1.0 µg/L98 - 133 tandfonline.com

*Vortex-assisted supramolecular solvent liquid–liquid microextraction

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the unambiguous identification and quantification of analytes in complex mixtures. saspublishers.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like this compound. chula.ac.th After separation on a capillary column (e.g., HP-5), the analyte enters the mass spectrometer, where it is ionized and fragmented. researchgate.net The resulting mass spectrum provides a unique fingerprint for structural elucidation and confirmation. For trace analysis, operating the mass spectrometer in selected ion monitoring (SIM) mode enhances sensitivity and selectivity by monitoring only specific fragment ions characteristic of the target analyte. ajrconline.org While some aromatic amines may require derivatization to improve their chromatographic behavior, many nitroanilines can be analyzed directly. gtfch.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for polar and thermally labile compounds that are not amenable to GC. researchgate.netsielc.com Reversed-phase HPLC, often using a C18 column, is typically employed for the separation. sielc.com The eluent from the HPLC is introduced into the mass spectrometer via an interface, most commonly an electrospray ionization (ESI) source. Tandem mass spectrometry (LC-MS/MS) offers even greater specificity and lower detection limits. nih.gov In this technique, a specific precursor ion for the analyte is selected in the first mass analyzer, fragmented in a collision cell, and a resulting characteristic product ion is monitored by the second mass analyzer. researchgate.netjapsonline.com This multiple reaction monitoring (MRM) approach significantly reduces matrix interference and is the gold standard for quantitative analysis in complex matrices. nih.gov

Table 3: Typical Parameters for Hyphenated Analysis of Related Anilines
TechniqueColumnMobile Phase / Carrier GasIonization ModeKey AdvantagesReference
GC-MSHP-5 (non-polar capillary)Helium or NitrogenElectron Ionization (EI)High resolution, extensive spectral libraries researchgate.netgcms.cz
LC-MS/MSReversed-Phase C18Acetonitrile/Water with Formic Acid or Ammonium (B1175870) AcetateElectrospray (ESI)High sensitivity and selectivity (MRM), suitable for polar/non-volatile compounds nih.govtandfonline.com

Q & A

Basic: What synthetic methodologies are recommended for producing high-purity 2,5-Dimethyl-4-nitroaniline?

Answer:
The synthesis typically involves nitration of 2,5-dimethylaniline derivatives. Key steps include:

  • Nitration Conditions : Use concentrated nitric acid in sulfuric acid at controlled temperatures (0–5°C) to avoid over-nitration.
  • Purification : Recrystallization from ethanol/water mixtures improves purity. HPLC analysis confirms ≥95% purity, as reported in commercial samples .
  • Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts (e.g., di-nitrated analogs).

Basic: How should researchers characterize the structural integrity of this compound?

Answer:
Employ a multi-technique approach:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at C2/C5, nitro at C4).
  • Mass Spectrometry (MS) : Validate molecular weight (C8_8H10_{10}N2_2O2_2; MW 166.18) .
  • Melting Point Analysis : Compare observed mp with literature values; discrepancies may indicate impurities.

Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity?

Answer:

  • Electronic Effects : The nitro group (-NO2_2) is electron-withdrawing, deactivating the ring toward electrophilic substitution. Methyl groups (-CH3_3) are electron-donating, creating regioselective reactivity at meta/para positions.
  • Steric Effects : Ortho-methyl groups hinder access to reactive sites, reducing reaction rates. Compare with analogs like 4-nitroaniline (no methyl groups) or dichloro derivatives (e.g., 2,5-Dichloro-4-nitroaniline ).

Advanced: How can contradictions in thermal stability data (e.g., melting points) be resolved?

Answer:

  • Cross-Validation : Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Purity Checks : Contaminants (e.g., residual solvents) lower mp. Repurify via column chromatography and reanalyze .
  • Literature Comparison : Cross-reference with structurally similar compounds (e.g., 4-nitroaniline derivatives ).

Basic: What storage protocols ensure long-term stability of this compound?

Answer:

  • Conditions : Store in airtight containers at 2–8°C, protected from light and moisture.
  • Stability Monitoring : Conduct periodic HPLC analysis to detect degradation (e.g., nitro group reduction to amine).

Advanced: How can isotopic labeling (e.g., deuterated analogs) aid in mechanistic studies?

Answer:

  • Tracer Studies : Use deuterated derivatives (e.g., 4-Nitroaniline-d4 ) to track reaction pathways via 2^2H NMR or isotope-ratio MS.
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.